[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone
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Overview
Description
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a morpholine ring, and a sulfonyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
[5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[4-(2,6-Dimethylmorpholin-4-yl)sulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Shares a similar sulfonyl and methoxy group but differs in the ring structure and additional functional groups.
[4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Another related compound with variations in the methoxyphenyl and oxadiazolyl groups.
Uniqueness
The uniqueness of [5-(2,6-Dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(2,6-dimethylmorpholin-4-yl)sulfonyl-2-methoxyphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-14-12-21(13-15(2)26-14)27(23,24)16-7-8-18(25-3)17(11-16)19(22)20-9-5-4-6-10-20/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJYBYYZYDCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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